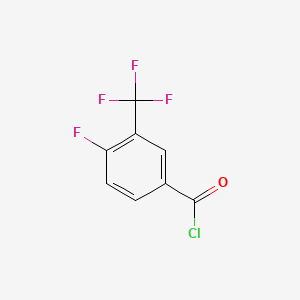

4-Fluoro-3-(trifluoromethyl)benzoyl chloride

説明

特性

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-6(10)5(3-4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDISZQHCHGLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217857 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-56-4 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method 1: Reaction with Thionyl Chloride

One common method involves the reaction of 4-Fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction conditions typically include:

Reagents :

- 4-Fluoro-3-(trifluoromethyl)benzoic acid

- Thionyl chloride

- N,N-dimethylformamide (as a catalyst)

-

- The mixture is heated under reflux for approximately 12 hours in toluene.

- The product is concentrated and can be used without further purification.

This method has been noted for its simplicity and effectiveness, yielding high purity levels of the desired acyl chloride.

Method 2: Hydrolysis and Fluorination

Another preparation method involves a two-step process starting from bis(trichloromethyl)benzene:

Step A : Hydrolysis

- React bis(trichloromethyl)benzene with water in the presence of ferric chloride at elevated temperatures (120°C to 130°C).

Step B : Fluorination

- The resulting trichloromethylbenzoyl chloride is then treated with hydrogen fluoride (HF) using a halogen transfer catalyst.

This method allows for the production of trifluoromethylbenzoyl chlorides efficiently, although it may require careful handling due to the use of HF.

The following table summarizes key aspects of the two primary methods discussed:

| Method | Reagents | Reaction Conditions | Yield & Purity |

|---|---|---|---|

| Reaction with Thionyl Chloride | 4-Fluoro-3-(trifluoromethyl)benzoic acid, Thionyl chloride | Reflux for 12 hours in toluene | High yield, high purity |

| Hydrolysis and Fluorination | Bis(trichloromethyl)benzene, Water, HF | Heating at 120°C to 130°C | Moderate yield, requires careful handling |

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride has been extensively studied due to its applications in various fields:

Pharmaceuticals : It serves as an intermediate in synthesizing anti-inflammatory and anti-cancer drugs.

Agrochemicals : The compound is crucial for producing fluorinated compounds that offer enhanced stability and performance.

Material Science : It is utilized in developing advanced materials requiring specific chemical resistance and thermal stability.

化学反応の分析

4-Fluoro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Coupling Reactions: It can undergo Suzuki-type coupling reactions with arylboronic acids to yield aromatic ketones.

Reduction Reactions: It can be reduced to the corresponding benzyl alcohol under specific conditions.

Common reagents used in these reactions include thionyl chloride, arylboronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

Pharmaceutical Synthesis

Key Intermediate in Drug Development

4-Fluoro-3-(trifluoromethyl)benzoyl chloride is extensively utilized as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances the bioactivity and metabolic stability of drug candidates. This compound is particularly relevant in developing anti-inflammatory and anti-cancer drugs, where fluorination can improve therapeutic efficacy. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, reflecting a growing trend towards fluorinated compounds in medicinal chemistry .

Production of Fluorinated Compounds

Agrochemicals and Specialty Chemicals

The compound plays a crucial role in producing fluorinated agrochemicals and specialty chemicals. Fluorinated compounds exhibit superior stability and performance characteristics compared to their non-fluorinated counterparts. This property is essential for enhancing the effectiveness of crop protection agents and other chemical products . The incorporation of fluorine can modify physicochemical properties such as lipophilicity and water solubility, allowing for more targeted applications in agriculture .

Material Science

Development of Advanced Materials

In material science, this compound is employed to develop advanced materials, including polymers and coatings. These materials often require specific properties such as chemical resistance and thermal stability, which are enhanced through the incorporation of fluorinated compounds. The unique characteristics imparted by this compound make it valuable in creating high-performance materials for various industrial applications .

Analytical Chemistry

Detection and Quantification

The compound is also used in analytical chemistry for detecting and quantifying various substances. Its distinct chemical properties facilitate reliable analytical methods, making it a preferred reagent for researchers seeking accurate results in chemical analysis .

Case Study 1: Anti-Cancer Drug Development

A notable application of this compound was reported in the synthesis of a new class of anti-cancer agents. Researchers utilized this compound as a key intermediate to enhance the pharmacological profile of the drug candidates, leading to improved efficacy in preclinical models .

Case Study 2: Agrochemical Formulation

In agrochemical research, this compound was instrumental in synthesizing a novel herbicide that demonstrated increased effectiveness against resistant weed species. The fluorination process improved the herbicide's selectivity and reduced its environmental impact compared to traditional formulations .

作用機序

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

4-Fluoro-3-(trifluoromethyl)benzenesulphonyl Chloride

- Molecular Formula : C₇H₃ClF₄O₂S

- Molecular Weight : 262.61 g/mol

- Boiling Point : 92°C at 0.8 mmHg

- Density : 1.603 g/cm³

- Reactivity : Strongly corrosive, moisture-sensitive, and reactive toward nucleophiles due to the sulphonyl chloride group .

4-(Trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₄ClF₃O

- Molecular Weight : 208.56 g/mol

- Boiling Point : 78–79°C at 16 mmHg

- Density : 1.404 g/cm³

- Reactivity : Lacks the fluorine substituent, reducing electron-withdrawing effects compared to the target compound.

4-Methoxy-3-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₉H₆ClF₃O

- Molecular Weight : 222.6 g/mol

- Reactivity : Methoxy group (-OCH₃) donates electrons, decreasing electrophilicity compared to the fluoro-substituted analogue .

4-Fluoro-2-(trifluoromethyl)benzoyl Chloride

Comparative Data Table

Analysis of Structural and Functional Differences

Electron-Withdrawing Effects: The fluorine and trifluoromethyl groups in this compound create strong electron-withdrawing effects, enhancing its reactivity in acylations compared to non-fluorinated analogues (e.g., 4-(trifluoromethyl)benzoyl chloride) . Methoxy-substituted derivatives (e.g., 4-methoxy-3-(trifluoromethyl)benzoyl chloride) exhibit reduced reactivity due to electron donation .

Functional Group Variations :

Research and Industrial Relevance

生物活性

4-Fluoro-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O, known for its reactivity and potential applications in various fields, particularly in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, case studies, and relevant research findings.

This compound is classified as a benzoyl chloride derivative, which allows it to participate in a range of chemical reactions. Its reactive benzoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction can lead to modifications in enzyme activity and protein function, making it a valuable tool in biochemical research and drug development.

- Covalent Binding : The compound's benzoyl chloride group reacts with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation.

- Cell Signaling : It influences cellular signaling pathways, gene expression, and metabolic processes through covalent modifications of proteins.

Cellular Effects

The biological effects of this compound on cells are significant:

- Alteration of Cellular Functions : By modifying proteins, this compound can disrupt normal cellular signaling, impacting cell proliferation, differentiation, and apoptosis.

- Gene Expression : It can influence gene expression by modifying transcription factors or other regulatory proteins .

Case Studies

- Antiproliferative Activity : In studies evaluating the antiproliferative effects of similar compounds containing the trifluoromethyl group, it was found that these compounds exhibited enhanced activity against various cancer cell lines. For instance, compounds related to the benzo[b]furan motif demonstrated IC50 values significantly lower than their non-fluorinated counterparts .

- Tubulin Polymerization Inhibition : Research indicated that certain derivatives could inhibit tubulin polymerization effectively. For example, specific compounds showed IC50 values ranging from 0.56 µM to 1.6 µM for inhibiting tubulin assembly in human leukemia cell lines .

- Apoptotic Induction : Compounds similar to this compound were shown to induce apoptosis in cancer cells by increasing caspase-3 activation significantly compared to control groups .

Dosage Effects

The biological activity of this compound varies with dosage:

- Low Doses : Induce specific biochemical changes without significant toxicity.

- High Doses : Can lead to cellular damage and disruption of physiological processes. Threshold effects have been observed where a specific dosage is required to elicit a measurable response.

Metabolic Pathways

The compound undergoes various metabolic transformations, including hydrolysis and oxidation. These processes yield metabolites that can further influence cellular metabolism and overall metabolic flux within cells.

Transport and Distribution

The distribution of this compound within biological systems is influenced by its interactions with transporters and binding proteins:

- Cellular Uptake : The compound's uptake into cells may be facilitated by binding to specific transporters.

- Subcellular Localization : Its localization can affect its biological activity; for instance, nuclear localization may enhance its ability to modify transcription factors.

Summary of Research Applications

This compound has diverse applications in scientific research:

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for complex organic molecules. |

| Pharmaceuticals | Used in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). |

| Agrochemicals | Employed in producing agrochemical compounds. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-Fluoro-3-(trifluoromethyl)benzoyl chloride, and how do they resolve structural ambiguities?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) MS (m/z 226.555) confirms molecular weight and fragmentation patterns. The NIST spectrum (MS number 342763) provides a reference for peak assignments, particularly for the loss of Cl (m/z 190) and CF₃ groups .

- NMR : Use -NMR to distinguish between fluorine environments (CF₃ vs. aromatic F). -NMR resolves carbonyl (C=O) and trifluoromethyl (CF₃) signals.

- FT-IR : Confirm the acyl chloride C=O stretch (~1770 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

Q. What precautions are critical for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use anhydrous solvents (e.g., dry THF) for reactions .

- Safety : Avoid moisture due to rapid hydrolysis to carboxylic acid. Use PPE (gloves, goggles) and work in a fume hood, as it is corrosive (H314 hazard code) .

Q. How is this compound synthesized, and what are common impurities?

- Methodological Answer :

- Synthesis : React 4-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Monitor reaction completion via TLC (hexane/EtOAc) or FT-IR (disappearance of -OH and -COOH stretches).

- Impurities : Residual acid (due to incomplete reaction) or sulfonic acid derivatives (if SOCl₂ is used). Purify via distillation (bp ~157°C) or column chromatography .

Advanced Research Questions

Q. How do fluorination patterns influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : The CF₃ group at the 3-position creates steric hindrance, slowing reactions with bulky nucleophiles (e.g., amines). Kinetic studies under varying temperatures (25–60°C) can quantify this effect .

- Electronic Effects : Fluorine at the 4-position deactivates the aromatic ring, reducing electrophilicity. Compare reaction rates with non-fluorinated analogs (e.g., 3-(trifluoromethyl)benzoyl chloride) using UV-Vis or -NMR .

Q. How can contradictions in spectral data (e.g., MS or NMR) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental MS (e.g., m/z 226.555) with NIST’s reference spectrum . For NMR, use deuterated solvents (CDCl₃) and spike with authentic standards to confirm shifts.

- Isotopic Peaks : Analyze chlorine isotopic patterns (3:1 ratio for /) in MS to rule out contamination .

Q. What advanced applications exist for this compound in materials science or chiral separations?

- Methodological Answer :

- Chiral Chromatography : The compound is used to synthesize fluorinated polysaccharide phases (e.g., cellulose benzoates) for supercritical fluid chromatography (SFC). Bonding efficiency is optimized via reaction with cellulose hydroxyl groups under anhydrous conditions .

- Polymer Synthesis : Incorporate into fluorinated polyamides or polyesters for enhanced thermal stability. Monitor polymerization via GPC and DSC (Tg ~150–200°C) .

Q. What strategies mitigate hydrolysis during reactions requiring aqueous workup?

- Methodological Answer :

- In Situ Protection : Generate the acyl chloride in situ using SOCl₂ or PCl₅ to avoid isolation.

- Biphasic Systems : Use Schlenk techniques with dry solvents or employ phase-transfer catalysts (e.g., TBAB) in water-tolerant reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。